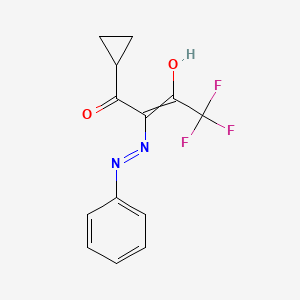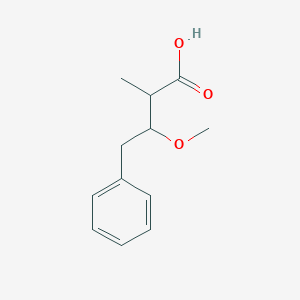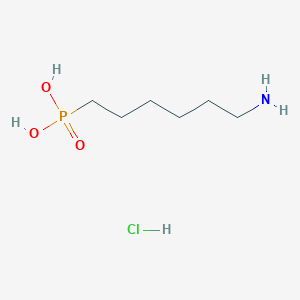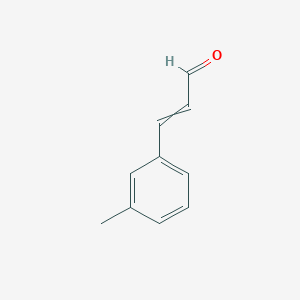
(R)-Fmoc-4-(3-pyridyl)-beta-Homoala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH is a synthetic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a pyridyl ring, and a beta-homoalanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH typically involves multiple steps, starting with the preparation of the beta-homoalanine backbone This can be achieved through the alkylation of glycine derivatives or via the Strecker synthesis
The Fmoc protecting group is introduced in the final stages of the synthesis to protect the amino group of the beta-homoalanine. This is typically done using Fmoc-Cl in the presence of a base such as sodium carbonate or triethylamine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the protecting group.
Industrial Production Methods
Industrial production of ®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH undergoes various chemical reactions, including:
Oxidation: The pyridyl ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Pyridyl halides with nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the pyridyl ring, reduced forms of the compound, and various substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of heterocyclic compounds.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl ring can engage in π-π stacking interactions and hydrogen bonding, while the Fmoc group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Fmoc-4-(3-pyridyl)-beta-Ala-OH: Similar structure but with a beta-alanine backbone.
®-Fmoc-4-(2-pyridyl)-beta-Homoala-OH: Similar structure but with a 2-pyridyl ring instead of a 3-pyridyl ring.
®-Fmoc-4-(3-pyridyl)-Ala-OH: Similar structure but with an alanine backbone.
Uniqueness
®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH is unique due to the presence of the beta-homoalanine backbone, which provides additional flexibility and conformational diversity compared to its analogs. The 3-pyridyl ring also offers distinct electronic properties that can influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMDHZYUTBFELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate](/img/structure/B12511490.png)
![3-[2-[4-(Trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoic acid](/img/structure/B12511497.png)
![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)
![7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B12511503.png)



![3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B12511526.png)




